molecular formula C20H22N4O4S3 B2435279 N4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide CAS No. 1226445-65-3

N4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide

Cat. No. B2435279
CAS RN: 1226445-65-3
M. Wt: 478.6
InChI Key: VAMSRQCFUQQDLA-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[d]thiazol-2-yl and piperidine-1,4-dicarboxamide . It’s part of a series of novel compounds synthesized for their potential anti-inflammatory properties . These compounds combine thiazole and sulfonamide, groups known for their antibacterial activity .


Synthesis Analysis

The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The compound was evaluated for its anti-inflammatory activity . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Scientific Research Applications

Anti-Inflammatory Properties

The compound has been investigated for its anti-inflammatory activity. Researchers synthesized novel derivatives by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting compounds, N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides (8a–e) and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides (9a–e), were characterized using various analytical techniques . Among these derivatives, compounds 8b and 9b demonstrated potent COX-1 inhibition (IC50 values of 11.34 µM and 11.21 µM, respectively) and excellent COX-2 selectivity (SI values of 103.09 and 101.90, respectively). Additionally, they showed significant inhibition of albumin denaturation .

Analgesic Activity

While not explicitly mentioned in the cited study, the presence of the thiazolidinone ring in similar compounds has been associated with greater anti-inflammatory and analgesic activity .

Antibacterial Activity

Although not directly studied for this compound, thiazole derivatives have shown emergent antibacterial activity. Further research could explore its potential in this area .

Antioxidant Properties

Thiazole derivatives have been evaluated for their antioxidant properties. While not specifically tested for this compound, related molecules have demonstrated potent antioxidant activity .

properties

IUPAC Name

4-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-N-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S3/c1-31(27,28)15-4-5-16-17(11-15)30-19(22-16)23-18(25)13-6-8-24(9-7-13)20(26)21-12-14-3-2-10-29-14/h2-5,10-11,13H,6-9,12H2,1H3,(H,21,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMSRQCFUQQDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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